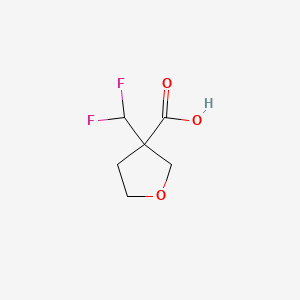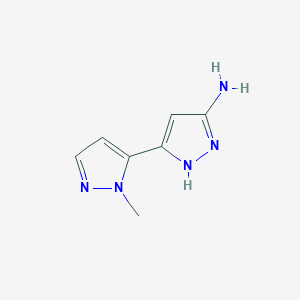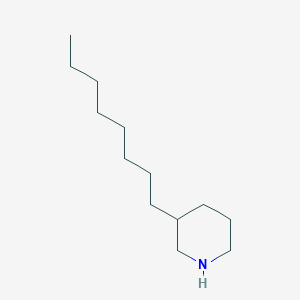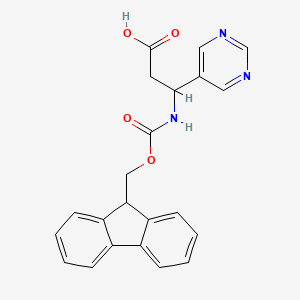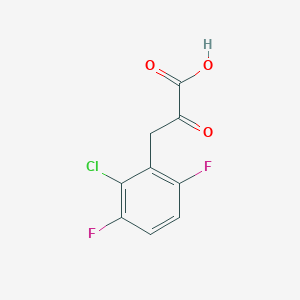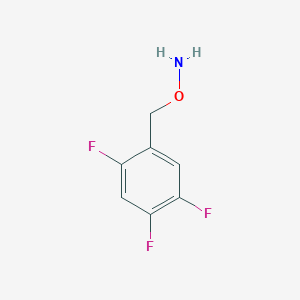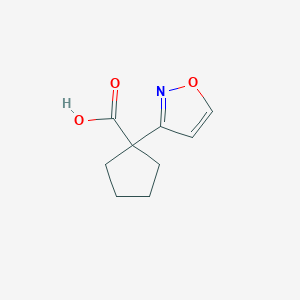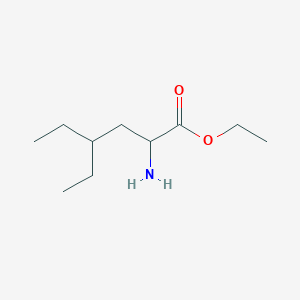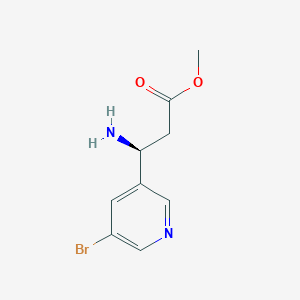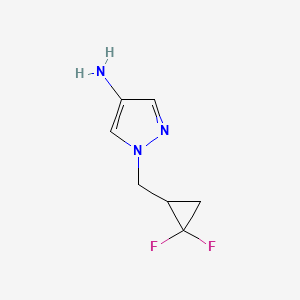
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure, combining a difluorocyclopropyl group with a pyrazole ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.
Méthodes De Préparation
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the reaction of 2,2-difluorocyclopropyl bromide with a suitable nucleophile to form the desired intermediate. This intermediate is then coupled with a pyrazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclopropyl group can be replaced by other functional groups under appropriate conditions.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts
Applications De Recherche Scientifique
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the design of novel therapeutics for various diseases.
Industry: The compound is utilized in the development of agrochemicals and other industrial products, leveraging its stability and reactivity
Mécanisme D'action
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.
1-((2,2-Dichlorocyclopropyl)methyl)-1H-pyrazol-4-amine: Contains chlorine instead of fluorine, leading to variations in chemical and biological properties.
1-((2,2-Difluorocyclopropyl)methyl)-1H-imidazol-4-amine: Features an imidazole ring instead of a pyrazole ring, affecting its interactions and applications
Propriétés
Formule moléculaire |
C7H9F2N3 |
|---|---|
Poids moléculaire |
173.16 g/mol |
Nom IUPAC |
1-[(2,2-difluorocyclopropyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)1-5(7)3-12-4-6(10)2-11-12/h2,4-5H,1,3,10H2 |
Clé InChI |
SGXVBKZQXMMDRJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


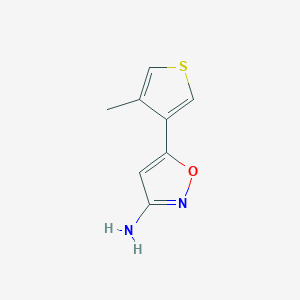
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
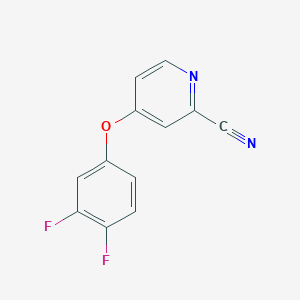
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
